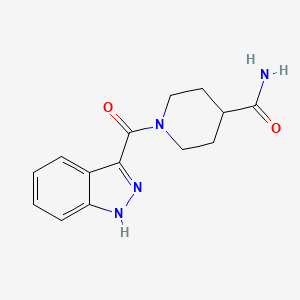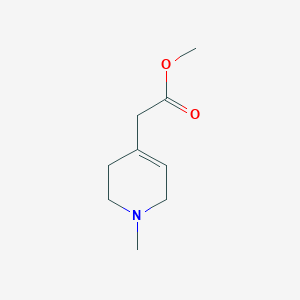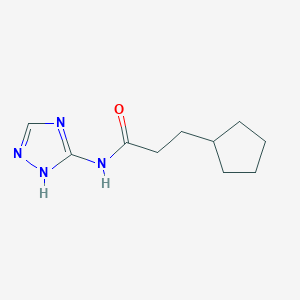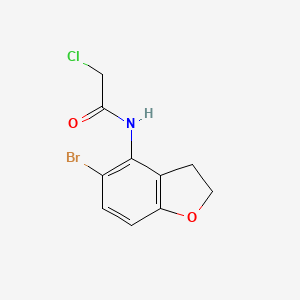![molecular formula C14H26N2O3 B2975260 Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate CAS No. 2416230-57-2](/img/structure/B2975260.png)
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro ring system that includes an oxygen and nitrogen atom, making it a versatile scaffold in medicinal chemistry and organic synthesis. The presence of the tert-butyl carbamate group adds to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common method involves the Prins cyclization reaction, which allows the construction of the spiro ring in a single step. This reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent removal and purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically at low temperatures.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antituberculosis activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, a crucial transporter protein required for bacterial survival. The compound binds to the active site of the protein, disrupting its function and inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride: Similar spirocyclic structure with a different position of the oxygen atom.
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: Contains a carbonyl group instead of the carbamate group.
Tert-butyl ((6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate: Different stereochemistry and position of functional groups
Uniqueness
Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate stands out due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .
Propiedades
IUPAC Name |
tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOUQTGVMJVZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCOCC2)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2975177.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2975182.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2975185.png)

![N-{3-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2975188.png)
![(2E)-3-(naphthalen-2-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2975190.png)
![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2975191.png)
![7-Chloro-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2975192.png)


![N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B2975196.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975199.png)

